6'-Bromo-3'-fluoro-2'-hydroxyacetophenone
Overview
Description
6’-Bromo-3’-fluoro-2’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to an acetophenone backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-3’-fluoro-2’-hydroxyacetophenone typically involves the bromination and fluorination of 2’-hydroxyacetophenone. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production methods for 6’-Bromo-3’-fluoro-2’-hydroxyacetophenone may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to maintain reaction conditions. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-3’-fluoro-2’-hydroxyacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of 6’-Bromo-3’-fluoro-2’-hydroxybenzaldehyde or 6’-Bromo-3’-fluoro-2’-hydroxybenzoic acid.
Reduction: Formation of 6’-Bromo-3’-fluoro-2’-hydroxyphenylethanol.
Scientific Research Applications
6’-Bromo-3’-fluoro-2’-hydroxyacetophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6’-Bromo-3’-fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6’-Bromo-2’-fluoro-3’-hydroxyacetophenone
- 5’-Bromo-2’-hydroxyacetophenone
- 2-Bromo-2’-hydroxyacetophenone
Uniqueness
6’-Bromo-3’-fluoro-2’-hydroxyacetophenone is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the acetophenone backbone. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its similar compounds.
Properties
IUPAC Name |
1-(6-bromo-3-fluoro-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)7-5(9)2-3-6(10)8(7)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYKXRQAGUVCSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.